molecular formula C23H21N3O5 B031673 2-Hydroxyethyl nortadalafil CAS No. 385769-94-8

2-Hydroxyethyl nortadalafil

Cat. No. B031673
M. Wt: 419.4 g/mol
InChI Key: VDBODWGORDEZOC-VGOFRKELSA-N
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Description

2-Hydroxyethyl nortadalafil is a chemical compound structurally related to tadalafil, a phosphodiesterase type 5 (PDE-5) inhibitor widely used in the treatment of erectile dysfunction. Unlike tadalafil, 2-hydroxyethyl nortadalafil is an analog that has been identified in dietary supplements marketed for enhancing sexual performance. The modification occurs in place of the CH3 group located on the pyrazinopyridoindole-1,4-dione of tadalafil, where the methyl group is replaced with a hydroxyethyl group (Kern et al., 2015).

Synthesis Analysis

The synthesis of 2-hydroxyethyl nortadalafil and related compounds often involves complex organic reactions, including the cleavage of C-H bonds and the formation of new carbon-carbon (C-C) or carbon-hydrogen (C-H) bonds. For example, 2-hydroxybenzaldehydes can react with alkynes, alkenes, or allenes through a rhodium-catalyzed reaction, leading to the formation of corresponding 2-alkenoylphenols (Kokubo et al., 1999). Although not directly related to the synthesis of 2-hydroxyethyl nortadalafil, this method exemplifies the types of reactions that might be used in its synthesis or the synthesis of structurally related compounds.

Molecular Structure Analysis

The molecular structure of 2-hydroxyethyl nortadalafil was characterized using techniques such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV), nuclear magnetic resonance (NMR), liquid chromatography-mass spectrometry (LC-MS), and high-resolution accurate mass mass spectrometry (HRAM-MS). These techniques provided insights into the molecular formula, mass spectral fragmentation, and specific structural modifications relative to tadalafil (Kern et al., 2015).

Scientific Research Applications

  • Kern, S., Nickum, E. A., Flurer, R., Toomey, V. M., & Litzau, J. J. (2015) identified a new tadalafil analog, 2-hydroxyethylnortadalafil, in a dietary supplement, emphasizing its significance in pharmaceutical analysis and regulatory oversight (Kern et al., 2015).

  • Reddy Obireddy, S., & Lai, W.‐F. (2021) discussed the high efficiency of 2-hydroxyethyl starch microparticles in co-delivering multiple bioactive agents, which can be relevant for understanding similar compounds like 2-Hydroxyethyl nortadalafil (Reddy Obireddy & Lai, 2021).

  • Xu, Y., Kee, C., Ge, X., Low, M., & Koh, H. (2016) isolated and characterized N-cyclopentyl nortadalafil in a health supplement. This research adds to the understanding of analogs and derivatives of tadalafil, including 2-Hydroxyethyl nortadalafil (Xu et al., 2016).

  • Lee, J. H., Park, H. N., Ganganna, B., Jeong, J., Park, S. K., Lee, J., & Baek, S. (2016) identified bisprenortadalafil, another tadalafil analogue in health supplements, contributing to the broader understanding of tadalafil-related compounds (Lee et al., 2016).

Safety And Hazards

The safety data sheet for 2-Hydroxyethyl Nortadalafil was not found in the available resources. Therefore, it’s recommended to handle it with care, avoid inhalation, skin contact, and eye contact, and use it only for research purposes .

properties

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5/c27-8-7-25-11-20(28)26-17(23(25)29)10-15-14-3-1-2-4-16(14)24-21(15)22(26)13-5-6-18-19(9-13)31-12-30-18/h1-6,9,17,22,24,27H,7-8,10-12H2/t17-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBODWGORDEZOC-VGOFRKELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyethyl nortadalafil

CAS RN

1639860-36-8
Record name 2-Hydroxyethyl nortadalafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639860368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXYETHYL NORTADALAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT4A2T6955
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
蔡麗瑤, **蕙君, 陳品秀, 黃昱綺, 顏宥幃… - Ann. Rept. Food Drug …, 2017 - lawdata.com.tw
… 104 2-Hydroxyethyl nortadalafil及O-desethyl sildenafil 105 Fenfluramine之類緣物(分子量 245),Sildenafil之類緣物(分子量462)及Demethylpiperazinyl sildenafil sulfonic acid …
Number of citations: 3 lawdata.com.tw
蔡麗瑤, **蕙君, 陳品秀, 黃昱綺, 顏宥幃… - Ann. Rept. Food Drug …, 2019 - lawdata.com.tw
食品藥物管理署於106-107 年度受理食品摻加西藥檢驗案件共計715 件檢體, 其中412 件檢出 西藥或非標示成分, 檢出率為57.6%. 依受理案件類別統計, 屬縣市政府衛生局轉送消費者申請案件…
Number of citations: 2 lawdata.com.tw

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